methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrazole and pyrimidine derivatives.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazolo[3,4-d]pyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A simpler compound with similar biological activities but lacking the piperidine and ester groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a different ring structure and potentially different biological activities.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and potentially different therapeutic applications .
Properties
Molecular Formula |
C13H17N5O2 |
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Molecular Weight |
275.31 g/mol |
IUPAC Name |
methyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H17N5O2/c1-17-11-10(7-16-17)12(15-8-14-11)18-5-3-9(4-6-18)13(19)20-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
ZWGCDFBTJDDTDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)OC |
Origin of Product |
United States |
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